2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo-
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Overview
Description
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is characterized by its unique structure, which includes a fused pyrimidine and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- can be achieved through various synthetic routes. One common method involves the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno [2,3-d]-pyrimidin-4(1H)-one or its 2-methylthio derivative with hydrazonoyl halides in ethanol in the presence of triethylamine . Another approach includes the reaction of compound 2 with malononitrile in a basic medium, followed by cyclization and in situ auto-oxidation for aromatization of the diazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or butyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts such as triethylamine .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for various applications.
Scientific Research Applications
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it is believed to interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo-
- 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-propyl-3-methyl-6-thioxo-
- 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo-chemical compound
Uniqueness
The uniqueness of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-butyl-3-methyl-6-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the combination of amino, methyl, and thioxo groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
119294-03-0 |
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Molecular Formula |
C11H15N5OS |
Molecular Weight |
265.34 g/mol |
IUPAC Name |
8-amino-1-butyl-3-methyl-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C11H15N5OS/c1-3-4-5-15-9-6-8(12)13-11(18)16(9)14-7(2)10(15)17/h6H,3-5H2,1-2H3,(H2,12,13,18) |
InChI Key |
ZEDSVARYONNNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC(=NC(=S)N2N=C(C1=O)C)N |
Origin of Product |
United States |
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